molecular formula C21H20N2O5 B2671351 N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide CAS No. 888457-68-9

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide

Cat. No. B2671351
CAS RN: 888457-68-9
M. Wt: 380.4
InChI Key: DCHUINAAZYOALT-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide, also known as BDBMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDBMC belongs to the class of benzofuran derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Benzofuran derivatives, including those related to the specified compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and assessed for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using various techniques, including NMR, IR, Mass, and X-ray crystallography, demonstrating their potential as bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Antiproliferative Activity

Research into the antiproliferative activities of benzofuran derivatives has identified compounds with significant potential. One study focusing on the synthesis and biological evaluation of new pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties found moderate inhibitors of in vitro growth of tumor cell lines, highlighting the therapeutic potential of benzofuran derivatives in cancer treatment (Popsavin et al., 2002).

Pharmacokinetics and Metabolism

The disposition and metabolism of benzofuran derivatives have been studied to understand their pharmacokinetic profiles and metabolic pathways. For example, the novel orexin 1 and 2 receptor antagonist SB-649868 showed extensive metabolism, with the principal route being the oxidation of the benzofuran ring. This study provided valuable insights into the elimination and metabolic transformation of such compounds, which is crucial for their development as therapeutic agents (Renzulli et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-12(2)9-18(24)23-19-14-5-3-4-6-15(14)28-20(19)21(25)22-13-7-8-16-17(10-13)27-11-26-16/h3-8,10,12H,9,11H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHUINAAZYOALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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